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molecular formula C12H16S B8685857 4,4,7-Trimethylthiochroman

4,4,7-Trimethylthiochroman

Cat. No. B8685857
M. Wt: 192.32 g/mol
InChI Key: KDLSUKOUQHWVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825360B1

Procedure details

7 g (36.4 mmol) of 1-methyl-3-(3-methylbut-2-enyl)sulphanylbenzene and 50 ml of toluene are introduced into a round-bottomed flask and 10.4 g (54.6 mmol) of para-toluenesulphonic acid are added. The mixture in refluxed for four hours. The reaction medium is evaporated to dryness, the residue is taken up in water and ethyl ether and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. 6.8 g (97%) of the thiochroman are collected in the form of a brown oil.
Name
1-methyl-3-(3-methylbut-2-enyl)sulphanylbenzene
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][C:11]1([CH3:13])[C:5]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[S:8][CH2:9][CH2:10]1

Inputs

Step One
Name
1-methyl-3-(3-methylbut-2-enyl)sulphanylbenzene
Quantity
7 g
Type
reactant
Smiles
CC1=CC(=CC=C1)SCC=C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture in refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
ethyl ether and the organic phase is separated out after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
6.8 g (97%) of the thiochroman are collected in the form of a brown oil

Outcomes

Product
Name
Type
Smiles
CC1(CCSC2=CC(=CC=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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